molecular formula C11H14ClNO B1395384 3-(4-Chloro-2-ethylphenoxy)azetidine CAS No. 1219960-80-1

3-(4-Chloro-2-ethylphenoxy)azetidine

Cat. No. B1395384
CAS RN: 1219960-80-1
M. Wt: 211.69 g/mol
InChI Key: MZKYKYUGULJCCT-UHFFFAOYSA-N
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Description

“3-(4-Chloro-2-ethylphenoxy)azetidine” is a chemical compound with the molecular formula C11H14ClNO . It is a type of azetidine, which is a four-membered heterocycle used in organic synthesis and medicinal chemistry .


Synthesis Analysis

Azetidines are synthesized through various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method uses a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines . The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is also an efficient way to synthesize functionalized azetidines .


Molecular Structure Analysis

The molecular structure of “3-(4-Chloro-2-ethylphenoxy)azetidine” includes a four-membered azetidine ring. The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .


Chemical Reactions Analysis

Azetidines are reactive due to their ring strain. They can undergo various chemical reactions, including the aza Paternò–Büchi reaction . Other reactions include Suzuki-Miyaura-type cross-couplings between alkyl iodides and aryl organoborons , and Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine .

Scientific Research Applications

Polymer Synthesis

3-(4-Chloro-2-ethylphenoxy)azetidine: is a valuable monomer in the synthesis of polymers through ring-opening polymerization. This process allows for the creation of polyamines, which have a variety of applications due to their branched or linear structures . The polymers derived from this compound can be tailored for specific uses, including high-performance materials with unique mechanical properties.

Antibacterial and Antimicrobial Coatings

The polymers formed from 3-(4-Chloro-2-ethylphenoxy)azetidine can be applied as antibacterial and antimicrobial coatings . These coatings are particularly useful in healthcare settings, where they can help to reduce the spread of infections by preventing bacterial growth on surfaces.

CO2 Adsorption

Due to its structural properties, the polymers made from 3-(4-Chloro-2-ethylphenoxy)azetidine can be used for CO2 adsorption . This application is crucial in the development of technologies aimed at reducing greenhouse gas emissions and combating climate change.

Chelation and Materials Templating

The chelating ability of polymers derived from 3-(4-Chloro-2-ethylphenoxy)azetidine makes them suitable for materials templating . This process involves creating a scaffold at the molecular level, which can then be used to construct more complex structures.

Non-viral Gene Transfection

In the field of gene therapy, 3-(4-Chloro-2-ethylphenoxy)azetidine -based polymers can be used for non-viral gene transfection . This application is significant as it offers a safer and potentially more effective alternative to viral vectors for delivering genetic material into cells.

Development of Sustainable Polymers

Research is ongoing to utilize 3-(4-Chloro-2-ethylphenoxy)azetidine in the development of sustainable polymers . These polymers are designed to be environmentally friendly, with a focus on biodegradability and reduced environmental impact.

Safety and Hazards

The safety and hazards of “3-(4-Chloro-2-ethylphenoxy)azetidine” are not explicitly mentioned in the search results. It is always recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Future Directions

Azetidines have been the subject of recent advances in chemistry, with a focus on synthesis, reactivity, and application . They are used in drug discovery, polymerization, and as chiral templates . The future directions of “3-(4-Chloro-2-ethylphenoxy)azetidine” specifically are not explicitly mentioned in the search results.

properties

IUPAC Name

3-(4-chloro-2-ethylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-2-8-5-9(12)3-4-11(8)14-10-6-13-7-10/h3-5,10,13H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKYKYUGULJCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290396
Record name 3-(4-Chloro-2-ethylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219960-80-1
Record name 3-(4-Chloro-2-ethylphenoxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219960-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chloro-2-ethylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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